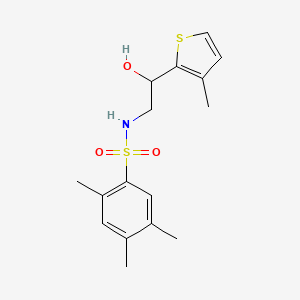

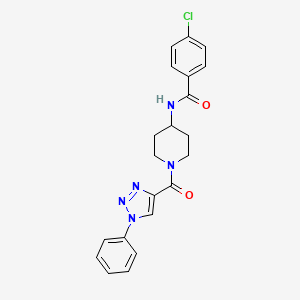

![molecular formula C21H17ClN6O2 B2388873 N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(3-chloro-4-methylphenyl)pteridine-2,4-diamine CAS No. 946298-54-0](/img/structure/B2388873.png)

N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(3-chloro-4-methylphenyl)pteridine-2,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .Chemical Reactions Analysis

The chemical reactions involving “N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(3-chloro-4-methylphenyl)pteridine-2,4-diamine” are not specified in the available sources .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include aspects such as its density, melting point, boiling point, and solubility. Unfortunately, the specific physical and chemical properties of “this compound” are not provided in the available sources .Scientific Research Applications

Biological Activity and Synthesis

- Anticancer Potential : Synthesis and structural elucidation of compounds with potential anticancer properties, including Pd(II) and Pt(II) complexes of benzimidazole ligands, have been a significant area of research. These studies demonstrate the compounds' square-planar geometries around the metal center, crucial for their biological activities, including antibacterial and anticancer effects against various cell lines such as MCF-7, HCT, and Hep-G2 (Ghani & Mansour, 2011).

Antiviral Activity

- Antiretroviral Activity : Investigations into 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, acyclic nucleoside phosphonate analogues, have shown significant inhibitory activity against retrovirus replication in cell culture. Such studies focus on understanding the structural requirements for antiviral efficacy, highlighting the importance of specific substituents in enhancing activity (Hocková et al., 2003).

Chemical Synthesis and Characterization

- Novel Synthesis Approaches : The synthesis of aromatic polyimides using new diamines showcases innovative approaches to creating materials with potential applications in various fields, including corrosion inhibition and material science. Such research contributes to the development of new methodologies and understanding the properties of synthesized compounds (Butt et al., 2005).

Corrosion Inhibition

- Protective Coatings for Metals : Studies on diamine aromatic epoxy pre-polymers (DAEPs) for carbon steel corrosion inhibition in acidic media have revealed the effectiveness of these compounds in preventing corrosion, with potential implications for industrial applications. This research emphasizes the role of molecular structure and substituents in determining the protective qualities of corrosion inhibitors (Dagdag et al., 2019).

properties

IUPAC Name |

2-N-(1,3-benzodioxol-5-ylmethyl)-4-N-(3-chloro-4-methylphenyl)pteridine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN6O2/c1-12-2-4-14(9-15(12)22)26-20-18-19(24-7-6-23-18)27-21(28-20)25-10-13-3-5-16-17(8-13)30-11-29-16/h2-9H,10-11H2,1H3,(H2,24,25,26,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFYLPPOHYIABA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCC4=CC5=C(C=C4)OCO5)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

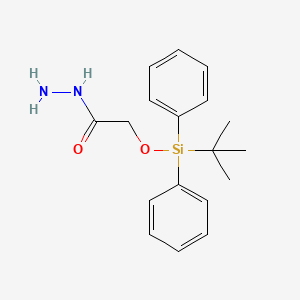

![N-(4-chlorophenyl)-2-({4-ethyl-5-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2388790.png)

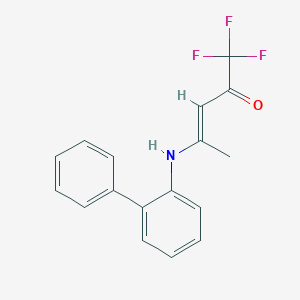

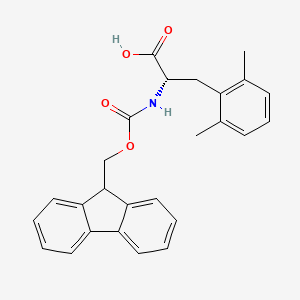

![N-[(1S)-1-Cyanoethyl]-2-propyloxane-4-carboxamide](/img/structure/B2388791.png)

![[3-(2-Chlorophenoxy)phenyl]methanamine](/img/structure/B2388793.png)

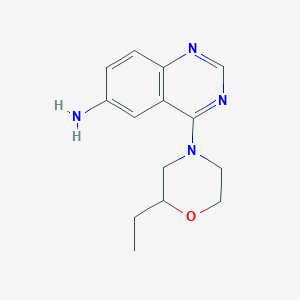

![2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2388794.png)

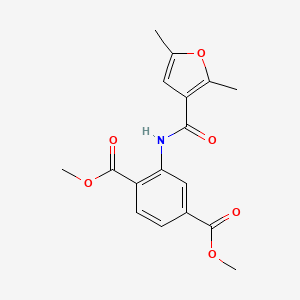

![(E)-3-(2-methoxy-5-methylphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2388802.png)

![2-[(3-Chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2388807.png)

![N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2388811.png)